4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Description
This compound belongs to the pyrazolo-pyridine class, characterized by a bicyclic structure combining pyrazole and pyridine rings. Its core structure (pyrazolo[3,4-c]pyridine) is substituted with two cyclopropylmethyl groups: one at the 1-position and a cyclopropylmethoxy-methyl group at the 4-position.
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-11(1)8-18-15-7-16-5-13(14(15)6-17-18)10-19-9-12-3-4-12/h6,11-13,16H,1-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGBWJOAJQBGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=N2)C(CNC3)COCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS No. 1422065-17-5) is a novel compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23N3O
- Molecular Weight : 261.36 g/mol
- CAS Number : 1422065-17-5
The compound exhibits its biological effects primarily through modulation of phosphodiesterase (PDE) enzymes, particularly PDE4. PDEs are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in various physiological processes including inflammation and immune response.
Inhibition of PDE4
Research indicates that compounds structurally similar to 4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine show potent inhibition of PDE4 activity. For instance:
| Compound Name | Condition | IC50 (µM) | Reference |
|---|---|---|---|
| Rolipram | Depression | 0.24 | |
| Tanimilast | COPD | 0.026 | |
| FCPR16 | Neuroinflammation | 0.031 |
The inhibition of PDE4 leads to increased cAMP levels, which can result in anti-inflammatory effects and modulation of immune responses.
Anti-inflammatory Effects
Studies have shown that the compound can significantly reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in various in vivo models:
- Asthma Models : The compound demonstrated efficacy in reducing airway hyperreactivity and eosinophilic inflammation in guinea pig models of asthma.
Antitumor Activity
Recent investigations have revealed that the compound possesses selective antitumor activity against hepatocellular carcinoma (HCC). This activity appears to be independent of its PDE inhibition capability, suggesting alternative pathways may be involved.
Case Studies
- Asthma Treatment : In a study involving guinea pigs exposed to allergens, administration of the compound resulted in a significant decrease in airway resistance and inflammatory cell infiltration compared to controls.
- Cancer Research : A series of experiments demonstrated that the compound inhibited tumor growth in HCC models, with mechanisms involving apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Pyrazolo[3,4-c]pyridine Derivatives
- Compound A (): Features a 1-(4-methoxyphenyl) group and a 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl] substituent. The molecular weight (459.50) is higher than the target compound due to bulkier substituents. The methoxyphenyl group enhances lipophilicity, while the oxopiperidinyl group may influence hydrogen-bonding interactions .
- Compound B (): Contains a fluorobenzyl group and a pyrrole-carbonyl moiety.
Pyrazolo[4,3-c]pyridine Derivatives
- Compound C (): Substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group and a methyl group. The hydrochloride salt improves aqueous solubility .
- Compound D (): A simpler derivative with a cyclopropyl group and a dihydrochloride salt. Its lower molecular weight (163.22) and polar salt form enhance solubility but may reduce membrane permeability .
Substituent Effects
*Estimated based on structural analogs.
Research Implications and Gaps
- Structural Insights : The [3,4-c] core in the target compound may favor planar binding to flat enzyme pockets, whereas [4,3-c] derivatives (e.g., Compound C) could adopt distinct conformations .
- Synthetic Optimization : Green chemistry approaches (e.g., ionic liquids in ) could be adapted for scalable synthesis of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
